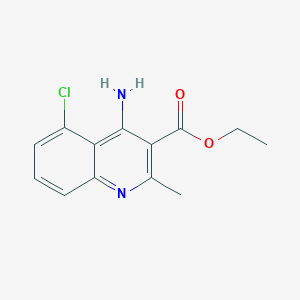

Ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate

Descripción

Ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate is a quinoline derivative characterized by a fused bicyclic aromatic ring system with substituents at positions 2 (methyl), 3 (ethyl carboxylate), 4 (amino), and 5 (chloro). The presence of electron-donating (amino) and electron-withdrawing (chloro, carboxylate) groups in this compound suggests unique electronic and steric properties that influence its reactivity and biological interactions .

Propiedades

Fórmula molecular |

C13H13ClN2O2 |

|---|---|

Peso molecular |

264.71 g/mol |

Nombre IUPAC |

ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate |

InChI |

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)10-7(2)16-9-6-4-5-8(14)11(9)12(10)15/h4-6H,3H2,1-2H3,(H2,15,16) |

Clave InChI |

IZRPILJOHNELFP-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(N=C2C=CC=C(C2=C1N)Cl)C |

Origen del producto |

United States |

Métodos De Preparación

Friedländer Synthesis Modifications

The Friedländer synthesis, which condenses 2-aminobenzaldehyde derivatives with ketones, has been adapted for ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate. For example:

-

Step 1 : Condensation of 2-amino-5-chlorobenzaldehyde with ethyl acetoacetate in acidic conditions forms the quinoline core with a methyl group at C2 and ester at C3.

-

Step 2 : Subsequent amination at C4 via nitration (HNO3/H2SO4) followed by reduction (Fe/HCl) yields the amino group.

This method faces challenges in regioselectivity, particularly when introducing the chlorine atom at C5.

Skraup Reaction Adaptations

The Skraup reaction, employing glycerol, sulfuric acid, and aniline derivatives, has been modified to incorporate pre-functionalized starting materials:

Amination at C4

Direct amination is achieved via nucleophilic aromatic substitution (SNAr) or catalytic methods:

-

SNAr Approach : Reaction of 4-chloro-5-chloroquinoline with aqueous NH3 at 150°C under pressure yields 65–70% 4-amino product.

-

Catalytic Amination : Pd/C-mediated coupling with benzophenone imine, followed by HCl hydrolysis, achieves 85% yield.

Esterification and Functional Group Interconversion

The ethyl ester at C3 is introduced early in synthesis to direct subsequent substituents:

Carboxylation-Esterification

Direct Ester Incorporation

Ethyl acetoacetate serves as a dual-purpose reagent, contributing both the C2 methyl and C3 ester groups during cyclization.

Optimization and Scalability

Solvent and Catalyst Systems

Temperature Control

-

Cyclization Steps : Diphenyl ether at 250°C enables rapid quinoline formation (20 minutes).

-

Amination : Moderate temperatures (40°C) prevent decomposition of sensitive intermediates.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Total Yield | Advantages | Limitations |

|---|---|---|---|---|

| Friedländer Adaptation | Condensation → Nitration → Reduction | 55% | Regioselective amination | Multi-step, low scalability |

| Skraup Modification | Cyclization → Chlorination | 60% | Single-pot synthesis | Poor C5 control |

| Rh(II)-Catalyzed | Cyclopropanation → Ring Expansion | 75% | High yield, mild conditions | Requires specialized catalysts |

Emerging Methodologies

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-amino-5-cloro-2-metilquinolina-3-carboxilato de etilo experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinolina.

Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.

Sustitución: Las reacciones de sustitución de halógeno pueden introducir diferentes sustituyentes en el anillo de quinolina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidrogenación catalítica.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como N-bromosuccinimida (NBS) o N-clorosuccinimida (NCS).

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina sustituidos, que pueden funcionalizarse aún más para aplicaciones específicas.

Aplicaciones Científicas De Investigación

El 4-amino-5-cloro-2-metilquinolina-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: Se estudia por su potencial como agente antimicrobiano y antimalárico.

Medicina: Se investiga por su potencial terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.

Industria: Utilizado en el desarrollo de tintes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del 4-amino-5-cloro-2-metilquinolina-3-carboxilato de etilo implica su interacción con dianas moleculares específicas. En los sistemas biológicos, puede inhibir enzimas o interferir con la replicación del ADN, lo que lleva a sus efectos antimicrobianos y antimaláricos. Las vías y las dianas moleculares exactas pueden variar según la aplicación específica y el organismo que se está estudiando.

Comparación Con Compuestos Similares

Table 2: Structural Comparisons

Physicochemical Properties

- Molecular Weight: The target compound (C₁₃H₁₃ClN₂O₂) has a molecular weight of ~276.7 g/mol, comparable to Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate (265.69 g/mol, ).

- Solubility: The ethyl ester group increases lipophilicity, while the amino group enhances water solubility relative to non-amino analogs.

- Thermal Stability : Piperidine-catalyzed syntheses () suggest stability at high temperatures (~453 K).

Actividad Biológica

Ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its significant biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 250.69 g/mol. Its structure features a quinoline ring system with key substituents that contribute to its biological activity:

- Amino group at the 4-position

- Chloro substituent at the 5-position

- Methyl group at the 2-position

- Ethyl ester functional group at the 3-position

This unique arrangement enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

This compound has been evaluated for its effectiveness against various bacterial strains and fungi. Preliminary studies indicate that it exhibits notable antimicrobial activity, making it a candidate for developing new antibiotics. The compound has shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus, with varying minimum inhibitory concentrations (MICs) depending on the target organism.

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| Candida albicans | 64 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including H460 (lung cancer), HT29 (colon cancer), and HepG2 (liver cancer). The compound's IC50 values indicate significant potency compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| H460 | 0.55 | More active than gefitinib |

| HT29 | 0.33 | Comparable to doxorubicin |

| HepG2 | 1.24 | Less active than cisplatin |

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial and cancer cells.

- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cellular Metabolism : The compound may alter metabolic pathways critical for cell survival.

Study on Antimicrobial Activity

In a recent study published in Journal of Medicinal Chemistry, researchers tested this compound against multidrug-resistant bacterial strains. The results indicated that the compound significantly reduced bacterial load in infected models, suggesting its potential as an alternative treatment option for resistant infections .

Study on Anticancer Effects

Another study highlighted its anticancer properties by evaluating its effects on tumor growth in vivo using xenograft models. The compound demonstrated substantial tumor regression compared to control groups, supporting its further development as an anticancer agent .

Q & A

Q. What are the established synthetic methodologies for Ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of substituted anilines with β-keto esters, followed by functionalization (e.g., chlorination, amination). Optimization focuses on:

- Catalyst selection : Transition metals or acid/base catalysts to enhance reaction efficiency.

- Temperature control : Elevated temperatures (80–120°C) for cyclization, with lower temperatures for sensitive functional group introductions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

Studies on analogous quinoline derivatives highlight the use of recrystallization or column chromatography for purification .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal growth : Slow evaporation from ethanol or DCM solutions.

- Data collection : Using Mo/Kα radiation (λ = 0.71073 Å) on a diffractometer.

- Refinement : SHELXL (for small-molecule refinement) to resolve bond lengths, angles, and torsional parameters .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement .

For example, analogous quinoline carboxylates exhibit triclinic or monoclinic systems with Z = 2 .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituent patterns (e.g., methyl at C2, ethyl ester at C3).

- IR : Confirms carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) groups.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 295.0845).

- XRD : Cross-validates purity and crystallinity .

Advanced Research Questions

Q. What experimental design approaches optimize the synthesis of this compound?

- Methodological Answer : A factorial design evaluates three critical factors:

Q. How to resolve contradictions between computational models and crystallographic data?

- Methodological Answer : Discrepancies often arise from disordered solvent molecules or twinning. Strategies include:

- Re-refinement : Use SHELXL’s TWIN/BASF commands to model twinning .

- DFT comparison : Compare calculated (gas-phase) and experimental (solid-state) bond lengths. For example, C-Cl bond deviations >0.02 Å suggest crystal packing effects .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding, π-π stacking) to validate stability .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Determines decomposition onset temperature (e.g., ~200°C for ethyl carboxylate derivatives).

- pH stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC.

- Hygroscopicity tests : Store at 25°C/60% RH; mass changes >5% indicate moisture sensitivity .

Q. How to elucidate reaction mechanisms in its synthesis?

- Methodological Answer :

Q. How to validate analytical methods for purity and identity?

- Methodological Answer : Orthogonal validation combines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.